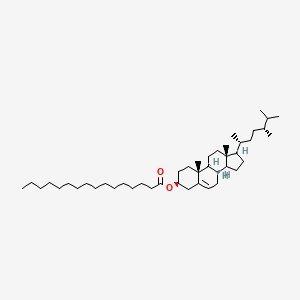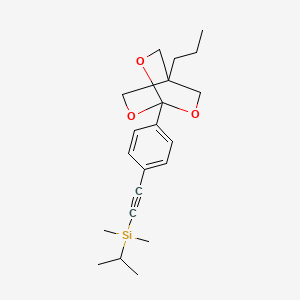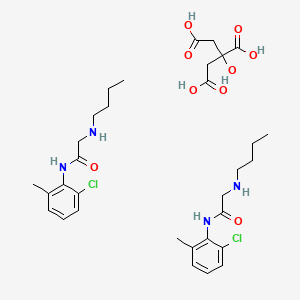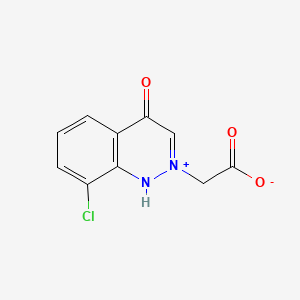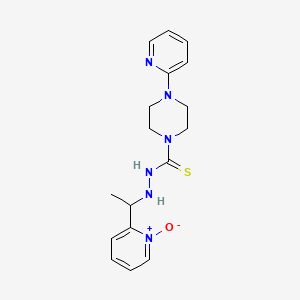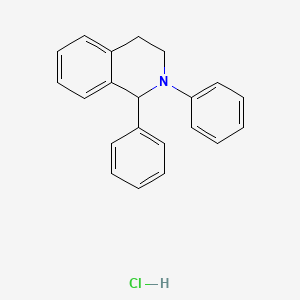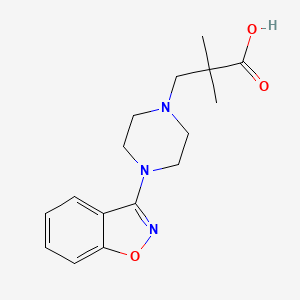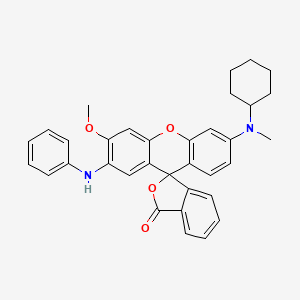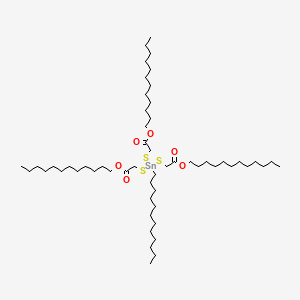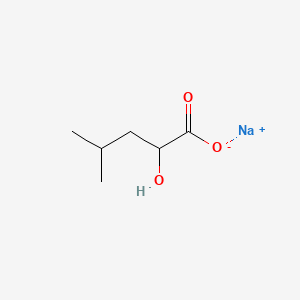
Sodium DL-alpha-hydroxyisocaproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium DL-alpha-hydroxyisocaproate can be synthesized through the microbial metabolism of leucine. The process involves the deprotonation of DL-alpha-hydroxyisocaproic acid to form its sodium salt . The reaction typically occurs under controlled pH conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of lactic acid bacteria. These bacteria convert leucine into DL-alpha-hydroxyisocaproic acid, which is then neutralized with sodium hydroxide to form the sodium salt . The fermentation process is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium DL-alpha-hydroxyisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of sodium DL-alpha-hydroxyisocaproate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Sodium DL-alpha-hydroxyisocaproate can be compared with other similar compounds such as:
Alpha-ketoisocaproic acid: This compound is also derived from leucine and is used in managing chronic renal failure and nutritional therapy.
Beta-hydroxy-beta-methylbutyrate (HMB): Another leucine metabolite, HMB is known for its muscle-building properties and is commonly used as a dietary supplement.
Uniqueness: this compound is unique due to its dual role in promoting muscle health and exhibiting antimicrobial properties. Its presence in fermented foods also adds to its significance in the food industry .
Eigenschaften
CAS-Nummer |
61499-04-5 |
|---|---|
Molekularformel |
C6H11NaO3 |
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
sodium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
WMPVOYIJOLKBNA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


